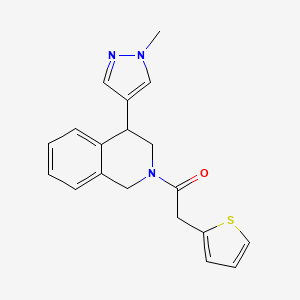

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a complex organic compound featuring a pyrazole ring, a dihydroisoquinoline moiety, and a thiophene group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole ring, followed by the formation of the dihydroisoquinoline core, and finally the introduction of the thiophene group. Common synthetic routes include:

Condensation Reactions: The pyrazole ring can be synthesized through the condensation of hydrazines with β-diketones or β-ketoesters.

Cyclization Reactions: The dihydroisoquinoline core can be formed through cyclization reactions involving amino acids or their derivatives.

Coupling Reactions: The thiophene group can be introduced via coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

Substitution Reactions: Substitution reactions can be used to replace certain atoms or groups within the compound with others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the specific substitution reaction.

Major Products Formed:

Oxidation Products: Alcohols, ketones, and carboxylic acids.

Reduction Products: Alkanes, alcohols, and amines.

Substitution Products: Derivatives with different functional groups or substituents.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Research indicates that compounds with similar structures exhibit various biological activities, including:

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds containing pyrazole and isoquinoline structures have demonstrated cytotoxic effects against various cancer cell lines. A study found that certain derivatives showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. Research has shown that compounds similar to the target molecule can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. This activity suggests potential applications in treating inflammatory diseases .

Antimicrobial Properties

The compound's structural components may contribute to antimicrobial activity. Studies have reported that pyrazole derivatives possess activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Synthesis Approaches

The synthesis of 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone can be approached through several methodologies:

- Condensation Reactions : Utilizing starting materials such as 1-methylpyrazole and thiophene derivatives to form the desired structure through condensation.

- Cyclization Methods : Employing cyclization techniques to create the complex ring structures inherent in the molecule.

Wirkmechanismus

This compound is unique due to its specific structural features and potential applications. Similar compounds include other pyrazole derivatives, dihydroisoquinolines, and thiophene-containing molecules. the combination of these three distinct moieties in a single compound sets it apart, offering unique chemical and biological properties.

Vergleich Mit ähnlichen Verbindungen

Pyrazole derivatives

Dihydroisoquinolines

Thiophene-containing molecules

Biologische Aktivität

The compound 1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure comprising a pyrazole ring, an isoquinoline moiety, and a thiophene group. Its molecular formula is C18H18N4OS, with a molecular weight of approximately 342.43 g/mol. The presence of these heterocycles suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of isoquinoline and pyrazole exhibit significant anticancer activities. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 6d | HepG-2 | < 25 |

| 6e | MCF-7 | < 25 |

| 7a | A549 | 30 |

These results suggest that the compound may inhibit cell proliferation through mechanisms involving cyclin-dependent kinase (CDK) inhibition and modulation of apoptotic pathways .

Antimicrobial Activity

The compound's structural components also hint at potential antimicrobial properties. Thiophene-linked compounds have shown activity against Gram-positive and Gram-negative bacteria. For example:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 5e | Staphylococcus aureus | 14–17 |

| 6b | Escherichia coli | 10–13 |

These findings indicate that the compound may interact with bacterial DNA gyrase, leading to growth inhibition .

Enzyme Inhibition

Research has highlighted the compound's potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II. Inhibitors of COX-II are significant in managing inflammation and pain:

| Compound | COX-II Inhibition IC50 (µM) |

|---|---|

| PYZ3 | 0.011 |

| PYZ4 | 0.2 |

This suggests that modifications to the pyrazole or thiophene moieties could enhance selectivity and potency against COX-II compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities associated with this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by inhibiting specific kinases.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial dysfunction has been observed in related compounds.

- Antimicrobial Mechanism : Interaction with bacterial DNA gyrase disrupts DNA replication processes.

Case Studies

- Cancer Treatment : A study involving a series of isoquinoline derivatives demonstrated that modifications at the pyrazole position significantly enhanced anticancer activity against MCF-7 cells.

- Antibacterial Screening : A screening of thiophene derivatives revealed that compounds with similar structures exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

Eigenschaften

IUPAC Name |

1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-thiophen-2-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-21-11-15(10-20-21)18-13-22(12-14-5-2-3-7-17(14)18)19(23)9-16-6-4-8-24-16/h2-8,10-11,18H,9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQICMXAPMMHJLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)CC4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.